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molecular formula C8H7NO B8816428 5-Hydroxy-2-methylbenzonitrile

5-Hydroxy-2-methylbenzonitrile

Cat. No. B8816428
M. Wt: 133.15 g/mol
InChI Key: QJYPEKRACVFCFF-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

Concentrated sulfuric acid (5 mL, 94 mmol) was added to H2O (10 mL) (causing an exotherm). While the diluted acid was still hot, 5-amino-2-methylbenzonitrile (826 mg, 6.25 mmol) was added giving a clear solution. This was cooled to 15° C. (during which time a precipitate occurred) and 8 g of ice was added. As soon as the temperature was below 5° C., a solution of sodium nitrite (522 mg, 7.57 mmol) in H2O (5 mL) was added from a syringe (with the needle extended below the surface of the liquid) keeping the internal temperature below 5° C. The solution went clear after 5 min of stirring and then cold H2O (5 mL), urea (59 mg, 0.97 mmol) and ice (5 g) were added sequentially. In a separate flask H2O (5 mL) was added to sodium sulfate (4.75 g, 33.4 mmol) under an atmosphere of argon. Concentrated sulfuric acid (10 mL) was cautiously added and the reaction heated to reflux. The diazonium species was added to the refluxing mixture in portions and the heating continued for 2 h (NOTE: Blast shield used during heating). The mixture was cooled to rt and extracted with Et2O (2×). The combined organics were washed with H2O and 10% Na2CO3 solution before being extracted with 10% NaOH solution. The NaOH solution was acidified with concentrated HCl and then extracted with Et2O (2×). The combined organics from this second extraction were dried (Na2SO4) and concentrated by rotary evaporation to give a light brown solid which was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM) to give 5-hydroxy-2-methylbenzonitrile (D90, 476 mg, 52%) as an orange solid.
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
522 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13].N([O-])=[O:17].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[OH:17][C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
59 mg
Type
reactant
Smiles
NC(=O)N
Name
ice
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
826 mg
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)C
Step Five
Name
ice
Quantity
8 g
Type
reactant
Smiles
Step Six
Name
Quantity
522 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a clear solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was below 5° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to reflux
WAIT
Type
WAIT
Details
the heating continued for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
(NOTE: Blast shield used during heating)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organics were washed with H2O and 10% Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
before being extracted with 10% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
EXTRACTION
Type
EXTRACTION
Details
The combined organics from this second extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a light brown solid which
CUSTOM
Type
CUSTOM
Details
was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC=1C=CC(=C(C#N)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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